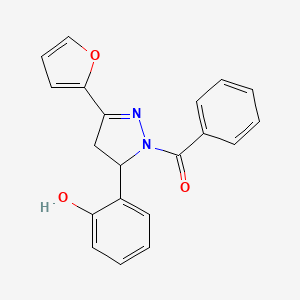
(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C20H16N2O3 and its molecular weight is 332.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone , also known by its CAS number 927583-35-5, is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and potential applications, supported by relevant data and research findings.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. A common method includes:
- Condensation : Furan-2-carbaldehyde is reacted with 2-hydroxyacetophenone in the presence of a base to form an intermediate chalcone.
- Cyclization : The intermediate is cyclized with hydrazine hydrate to form the pyrazole ring.
- Finalization : The addition of phenylmethanone completes the synthesis.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains including E. coli and K. pneumoniae, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 32 µg/mL .
Antioxidant and Anti-inflammatory Effects
Molecular docking studies have suggested that this compound may possess antioxidant and anti-inflammatory properties. The presence of functional groups such as hydroxy and furan rings enhances its ability to scavenge free radicals and inhibit inflammatory pathways .
The proposed mechanism involves:
- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with biological macromolecules.
- Enzyme Interaction : The pyrazole ring interacts with enzymes and receptors, modulating various biochemical pathways.
Study 1: Antimicrobial Activity
A study involving the testing of several pyrazole derivatives against fungal pathogens demonstrated that those with specific substituents exhibited enhanced antifungal activity compared to standard drugs like miconazole. The tested compound showed a notable inhibition rate against Fusarium oxysporum .
Study 2: Antioxidant Capacity
In another study focusing on the antioxidant properties of similar compounds, it was found that derivatives containing furan rings exhibited superior antioxidant activity due to their ability to donate electrons and stabilize free radicals .
Data Table: Biological Activity Summary
科学的研究の応用
Biological Activities
Research indicates that pyrazole derivatives, including the compound in focus, exhibit a range of biological activities. These include:
-
Antimicrobial Activity :
- Pyrazole derivatives have shown promising results against various bacterial strains. For instance, compounds similar to (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone have been synthesized and tested for their antimicrobial properties, revealing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties :
- Antioxidant Activity :
Synthesis and Derivatives
The synthesis of this compound has been explored through various methods:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving hydrazones and carbonyl compounds. This method allows for the introduction of functional groups that enhance biological activity.
- Modification of Existing Compounds : Derivatives of this compound have been developed to optimize biological activity. For example, modifications at the phenolic or furan moieties have been shown to improve efficacy against specific targets .
Case Studies
Several case studies highlight the applications of this compound:
- Synthesis of Novel Antimicrobial Agents :
- Evaluation of Anti-inflammatory Effects :
- Antioxidant Studies :
特性
IUPAC Name |
[5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-18-10-5-4-9-15(18)17-13-16(19-11-6-12-25-19)21-22(17)20(24)14-7-2-1-3-8-14/h1-12,17,23H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKHKTKGVYXCOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














